Electrical Resistivity of Undoped SnO₂ vs. ZnO-Doped SnO₂ Thin Films
Undoped SnO₂ thin films prepared by sol-gel spin coating exhibited a minimum sheet resistance of 1.479 kΩ/□, whereas 5 wt% Zn-doped SnO₂ films showed a sheet resistance of 77 kΩ/□ under identical deposition conditions [1]. This 52-fold increase in sheet resistance demonstrates that Zn doping, while potentially beneficial for other properties, significantly degrades the electrical conductivity of SnO₂. For applications requiring low sheet resistance in undoped SnO₂, procurement of high-purity, un-doped material is essential.
| Evidence Dimension | Sheet resistance |
|---|---|
| Target Compound Data | 1.479 kΩ/□ (undoped SnO₂, three coatings) |
| Comparator Or Baseline | 77 kΩ/□ (5 wt% Zn-doped SnO₂, three coatings) |
| Quantified Difference | 52× increase in sheet resistance with Zn doping |
| Conditions | Sol-gel spin coating, glass substrate, three superimposed coatings |
Why This Matters
This quantifies the conductivity penalty of Zn doping in SnO₂, directly informing procurement decisions for transparent electrode applications where low sheet resistance is a primary requirement.
- [1] Influence of Zn doping on electrical and optical properties of multilayered tin oxide thin films. (2006). Bulletin of Materials Science, 29(3), 331–337. View Source
